2,6-Dimethylmorpholine-3-carboxylic acid
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Overview
Description
2,6-Dimethylmorpholine-3-carboxylic acid is a chemical compound with the molecular formula C7H13NO3 It is a derivative of morpholine, characterized by the presence of two methyl groups at the 2 and 6 positions and a carboxylic acid group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylmorpholine-3-carboxylic acid typically involves the reaction of morpholine with methylating agents under controlled conditions. One common method includes the alkylation of morpholine with methyl iodide, followed by carboxylation using carbon dioxide in the presence of a base such as sodium hydroxide. The reaction conditions often require specific temperatures and pressures to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of catalysts and advanced reaction monitoring techniques can further enhance the production process, ensuring high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylmorpholine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2,6-Dimethylmorpholine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethylmorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The methyl groups may affect the compound’s steric properties, impacting its overall behavior in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, lacking the methyl groups and carboxylic acid group.
2,6-Dimethylmorpholine: Similar structure but without the carboxylic acid group.
3-Carboxymorpholine: Contains the carboxylic acid group but lacks the methyl groups.
Uniqueness
2,6-Dimethylmorpholine-3-carboxylic acid is unique due to the combination of its methyl groups and carboxylic acid group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and materials.
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2,6-dimethylmorpholine-3-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-4-3-8-6(7(9)10)5(2)11-4/h4-6,8H,3H2,1-2H3,(H,9,10) |
InChI Key |
IGPQPRLYHWWCQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(C(O1)C)C(=O)O |
Origin of Product |
United States |
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